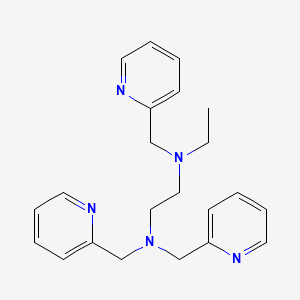
N-ethyl-N,N',N'-tris(pyridin-2-ylmethyl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-N,N’,N’-tris(pyridin-2-ylmethyl)ethane-1,2-diamine is a chemical compound with the molecular formula C20H23N5. It is known for its ability to form stable complexes with metal ions, making it a valuable ligand in coordination chemistry . This compound is characterized by its three pyridine rings attached to an ethane-1,2-diamine backbone, which provides multiple coordination sites for metal binding.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N,N’,N’-tris(pyridin-2-ylmethyl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with pyridine-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired product . The reaction conditions often include a solvent like ethanol and a controlled temperature to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high purity and yield. The scalability of the synthesis is crucial for its application in various industries, including pharmaceuticals and materials science .
Analyse Des Réactions Chimiques
Types of Reactions
N-ethyl-N,N’,N’-tris(pyridin-2-ylmethyl)ethane-1,2-diamine undergoes several types of chemical reactions, including:
Coordination Reactions: Forms stable complexes with transition metals.
Substitution Reactions: The pyridine rings can participate in electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reaction conditions[][3].
Common Reagents and Conditions
Coordination Reactions: Metal salts such as copper(II) sulfate or nickel(II) chloride in aqueous or alcoholic solutions.
Substitution Reactions: Electrophiles like halogens or nitro groups in the presence of a catalyst.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride[][3].
Major Products Formed
Coordination Complexes: Metal-ligand complexes with enhanced stability and specific properties.
Substituted Derivatives: Compounds with modified pyridine rings, which can exhibit different chemical and physical properties[][3].
Applications De Recherche Scientifique
N-ethyl-N,N’,N’-tris(pyridin-2-ylmethyl)ethane-1,2-diamine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-ethyl-N,N’,N’-tris(pyridin-2-ylmethyl)ethane-1,2-diamine involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can influence the electronic properties of the metal center, leading to changes in reactivity and stability. The compound can also interact with biological targets, potentially affecting enzymatic activities and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-bis(pyridin-2-ylmethyl)ethane-1,2-diamine: Similar structure but with two pyridine rings instead of three.
Tris(pyridin-2-ylmethyl)amine: Contains a central nitrogen atom bonded to three pyridine rings.
N,N-dimethyl-N’-pyridin-2-ylmethyl-ethane-1,2-diamine: Features a dimethylated ethane-1,2-diamine backbone with one pyridine ring.
Uniqueness
N-ethyl-N,N’,N’-tris(pyridin-2-ylmethyl)ethane-1,2-diamine is unique due to its three pyridine rings, which provide multiple coordination sites for metal binding. This feature enhances its ability to form stable and versatile metal complexes, making it a valuable ligand in various applications .
Propriétés
Numéro CAS |
423719-90-8 |
|---|---|
Formule moléculaire |
C22H27N5 |
Poids moléculaire |
361.5 g/mol |
Nom IUPAC |
N-ethyl-N,N',N'-tris(pyridin-2-ylmethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C22H27N5/c1-2-26(17-20-9-3-6-12-23-20)15-16-27(18-21-10-4-7-13-24-21)19-22-11-5-8-14-25-22/h3-14H,2,15-19H2,1H3 |
Clé InChI |
KSRTWWNHJPDODS-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCN(CC1=CC=CC=N1)CC2=CC=CC=N2)CC3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















